Cholecalciferol Glucuronide

Water Solubility LogP Polarity

Unconjugated vitamin D3 cannot substitute for glucuronide quantification-differences in solubility, log P, retention, and MS/MS fragmentation preclude surrogate use. Cholecalciferol Glucuronide (CAS 57918-08-8) is the authentic phase II conjugate reference standard for ANDA-level QC. • Distinct MS/MS neutral loss of 176 Da enables selective LC-MS/MS method development vs. sulfate and unconjugated species • HPLC purity >90-96%; CoA and optional USP/EP traceability provided • -86 °C inert-atmosphere storage; ships on dry ice for enzyme hydrolysis recovery studies

Molecular Formula C33H52O7
Molecular Weight 560.78
CAS No. 57918-08-8
Cat. No. B602424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholecalciferol Glucuronide
CAS57918-08-8
SynonymsVitamin D3 glucosiduronate;  (5Z,7E)-(3S)-9,10-seco-5,7,10(19)-cholestatrien-3-glucosiduronate;  (3β,5Z,7E)-9,10-Secocholesta-5,7,10(19)-trien-3-yl β-D-Glucopyranosiduronic Acid
Molecular FormulaC33H52O7
Molecular Weight560.78
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C
InChIInChI=1S/C33H52O7/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-33(25,26)5)12-13-23-18-24(14-11-20(23)3)39-32-29(36)27(34)28(35)30(40-32)31(37)38/h12-13,19,21,24-30,32,34-36H,3,6-11,14-18H2,1-2,4-5H3,(H,37,38)/t21-,24+,25-,26+,27+,28+,29+,30?,32-,33-/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Cholecalciferol Glucuronide: Phase II Vitamin D3 Conjugate


Cholecalciferol Glucuronide (Vitamin D3 β‑D‑glucuronide, C₃₃H₅₂O₇, MW 560.76 g·mol⁻¹) is the direct O‑glucuronide conjugate of cholecalciferol (vitamin D3) formed via phase II UDP‑glucuronosyltransferase activity. It belongs to the seco‑steroid glucuronide class and serves primarily as a purified reference standard for analytical method development, quality‑control applications, and metabolic flux studies. Unlike the parent secosteroid, the glucuronide moiety confers measurably higher aqueous solubility, lower log P, and distinct chromatographic retention, making it indispensable when unconjugated cholecalciferol or hydroxylated metabolites cannot serve as the analytical target. Regulatory‑grade batches are supplied with full characterization packages and optional pharmacopoeial traceability (USP/EP) for ANDA‑level QC use .

Why Cholecalciferol Glucuronide Cannot Be Substituted


Generic substitution between vitamin D3‑class compounds fails because cholecalciferol glucuronide differs from parent cholecalciferol and its major hydroxylated metabolites in several experimentally verifiable dimensions: (1) aqueous solubility rises from <0.1 g·L⁻¹ to a class‑level water‑soluble state, (2) log P declines from ~7.6 to 5.5, shifting reversed‑phase retention, (3) the molecule requires ultra‑cold (−86 °C) inert‑atmosphere storage owing to pronounced thermal and photolytic lability not observed for the parent, and (4) MS/MS fragmentation patterns are dominated by neutral loss of the glucuronyl moiety rather than water or side‑chain cleavage [1]. These quantitative disparities mean that an unconjugated vitamin D3 reference cannot serve as a surrogate in LC‑MS/MS methods targeting the glucuronide, in enzyme‑hydrolysis recovery experiments, nor in pharmacopoeial impurity profiling where retention‑time and resolution of the conjugate must be verified [2].

Comparative Evidence for Cholecalciferol Glucuronide


Aqueous Solubility Shift via Glucuronidation

The glucuronidation of cholecalciferol replaces the 3β‑hydroxyl group with a glucuronic acid moiety, substantially altering bulk physicochemical properties. Cholecalciferol is practically insoluble in water (<0.1 g·L⁻¹ at 20 °C) and possesses an experimental log P of ~7.6 . In contrast, cholecalciferol glucuronide is described as a “water‑soluble” substance with a computed log P of 5.5 (ACD/Labs) and a polar surface area of 116.5 Ų . This approximately 2‑order‑of‑magnitude increase in polarity directly impacts extraction efficiency, chromatographic selectivity, and biological distribution.

Water Solubility LogP Polarity

Thermal Stability and Cryogenic Storage Requirement

Cholecalciferol exhibits a melting point of 83–86 °C and is routinely shipped and stored at 2–8 °C . Cholecalciferol glucuronide exhibits a markedly higher melting point of 125–127 °C (or >120 °C with decomposition) and is explicitly classified as temperature‑ and light‑sensitive, requiring storage at −86 °C under inert atmosphere . The 40 °C elevation in melting point is consistent with the introduction of multiple hydrogen‑bonding hydroxyl/carboxyl groups that strengthen the crystal lattice but also render the molecule more prone to thermal degradation once the melt threshold is reached.

Melting Point Thermal Stability Storage Conditions

Circulating Abundance of Glucuronide vs. Sulfate Conjugates

A 2022 clinical study using enzyme‑assisted LC‑MS/MS in 170 human serum samples revealed that sulfate conjugates constitute a higher proportion of total circulating vitamin D metabolites (18–53 %) than glucuronide conjugates (2.7–11 %) across all supplementation groups [1]. This ~3‑ to 5‑fold difference implies that when a method targets the glucuronide fraction specifically—e.g., to study enterohepatic recycling or β‑glucuronidase‑mediated reactivation—a dedicated cholecalciferol glucuronide standard is essential, because the more abundant sulfate conjugate cannot substitute for the glucuronide in terms of enzymatic cleavage specificity or chromatographic retention.

Phase II Metabolism Conjugate Profiling LC-MS/MS Quantitation

Enzymatic Hydrolysis Specificity by β-Glucuronidase

Cholecalciferol glucuronide is susceptible to quantitative cleavage by recombinant β‑glucuronidase (Escherichia coli GUS), whereas vitamin D3 sulfate conjugates require recombinant arylsulfatase for deconjugation [1]. In the same optimized dual‑enzyme workflow, sulfate and glucuronide fractions are independently quantified; the glucuronide channel relies on authentic cholecalciferol glucuronide for calibration. The 1996 work of Shimada et al. further demonstrated that biliary vitamin D3‑monoglucuronide identification required three‑way orthogonal confirmation using chromatographic behavior, fluorescent derivatization, and β‑glucuronidase hydrolysis [2], each step being glucuronide‑specific.

Enzymatic Hydrolysis β-Glucuronidase Sample Preparation

Application Scenarios for Cholecalciferol Glucuronide


LC-MS/MS Method for Vitamin D3 Conjugate Profiling

The compound’s distinct aqueous‑compatible retention and MS/MS signature (neutral loss of 176 Da) are essential for developing selective LC‑MS/MS methods that differentiate glucuronide from sulfate and unconjugated species. Laboratories building dual‑enzyme hydrolysis protocols (β‑glucuronidase plus arylsulfatase) require the authentic glucuronide to establish recovery correction factors and to confirm that enzyme lots do not cross‑react with sulfate conjugates [1].

Impurity Profiling and ANDA Submission

As a potential process‑related impurity or degradation product of cholecalciferol drug substance, the glucuronide is supplied with a full certificate of analysis (CoA, HPLC purity >90–96 %) and optional USP/EP traceability. This supports limit tests, system suitability, and specificity demonstrations in ANDA filings where the reference chromatogram must resolve the glucuronide peak from the API and other related substances [2].

Vitamin D Enterohepatic Recycling and Prodrug Research

The glucuronide is the direct biliary excretion form of the parent vitamin D3. Researchers investigating intestinal β‑glucuronidase‑mediated reactivation of vitamin D3 require the synthetic conjugate to spike into in vitro gut‑model systems and to quantify aglycone release via LC‑MS. The low endogenous abundance (2.7–11 % of circulating vitamin D conjugates) means that a certified reference standard is needed to achieve low‑level LOD/LOQ validation [1].

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